N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
CAS No.: 946228-93-9
Cat. No.: VC11887001
Molecular Formula: C21H22N2O4S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946228-93-9 |
|---|---|
| Molecular Formula | C21H22N2O4S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H22N2O4S/c1-15-5-7-18(8-6-15)28-14-16-10-19(24)20(26-2)12-23(16)13-21(25)22-11-17-4-3-9-27-17/h3-10,12H,11,13-14H2,1-2H3,(H,22,25) |
| Standard InChI Key | JDQTZUFHRVQLRE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a multi-modular structure comprising:
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A dihydropyridinone core (4-oxo-1,4-dihydropyridine) substituted with methoxy and sulfanylmethyl groups at positions 5 and 2, respectively.
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An acetamide backbone linked to a furan-2-ylmethyl moiety at the nitrogen atom .
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A 4-methylphenylsulfanyl group attached via a methylene bridge to the dihydropyridinone ring .
Molecular Formula and Weight
The molecular formula is C₂₁H₂₃N₂O₄S, yielding a molecular weight of 399.48 g/mol (calculated from analogous structures in ).
Table 1: Comparative Molecular Properties of Related Acetamides
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Dihydropyridinone Core Formation: Cyclocondensation of β-keto esters with urea derivatives under acidic conditions, followed by methoxylation at position 5.
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Sulfanylmethyl Introduction: Nucleophilic substitution of a chloromethyl intermediate with 4-methylthiophenol in the presence of a base .
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Acetamide Linkage: Coupling the dihydropyridinone intermediate with bromoacetyl bromide, followed by reaction with furfurylamine .
Critical Reaction Parameters
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Temperature Control: Maintain ≤ 60°C during cyclocondensation to prevent ring aromatization.
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Solvent Selection: Use polar aprotic solvents (e.g., DMF) for sulfanyl group incorporation to enhance nucleophilicity .
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Catalysis: Employ N,N-diisopropylethylamine (DIPEA) as a base in coupling reactions to minimize side-product formation .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≈25 mg/mL) and ethanol (≈8 mg/mL), with limited aqueous solubility (<1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres but prone to oxidation at the sulfanyl moiety under aerobic conditions .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz):
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
Biological Activity and Mechanism
Hypothesized Pharmacological Targets
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Cyclooxygenase-2 (COX-2) Inhibition: Structural analogy to EVT-2924381 suggests potential anti-inflammatory activity via COX-2 binding.
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Kinase Modulation: The dihydropyridinone core may interact with ATP-binding pockets in kinases, analogous to triazole-containing inhibitors .
In Silico ADMET Predictions
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